molecular formula C16H23BFNO3 B3108825 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1689511-55-4

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B3108825
CAS No.: 1689511-55-4
M. Wt: 307.2 g/mol
InChI Key: GLYOWGRIDYWDQN-UHFFFAOYSA-N
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Description

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, an isopropyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Borylation: The introduction of the boron-containing group (tetramethyl-1,3,2-dioxaborolan-2-yl) to the benzene ring. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Amidation: The formation of the benzamide structure by reacting the intermediate with isopropylamine under suitable conditions, typically involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: The boron-containing group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.

Scientific Research Applications

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and organic semiconductors.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Chemical Synthesis: The compound’s boron-containing group makes it useful in various organic synthesis reactions, including cross-coupling reactions.

Mechanism of Action

The mechanism by which 2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the boron-containing group can facilitate interactions with other molecules or catalytic sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)12-9-11(7-8-13(12)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYOWGRIDYWDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126539
Record name Benzamide, 2-fluoro-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689511-55-4
Record name Benzamide, 2-fluoro-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1689511-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-fluoro-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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